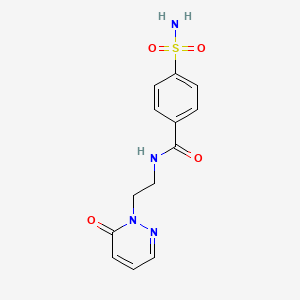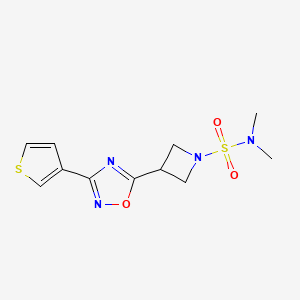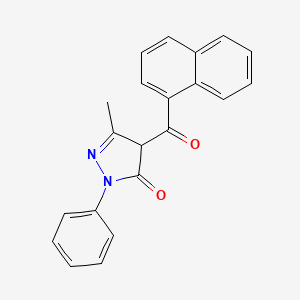![molecular formula C14H10F4N2O2S B2961070 2-{[4-(4-Fluorophenyl)-6-(trifluoromethyl)-pyrimidin-2-yl]thio}propanoic acid CAS No. 514180-15-5](/img/structure/B2961070.png)
2-{[4-(4-Fluorophenyl)-6-(trifluoromethyl)-pyrimidin-2-yl]thio}propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-(4-Fluorophenyl)-6-(trifluoromethyl)-pyrimidin-2-yl]thio}propanoic acid is a highly specialized organic compound featuring a pyrimidine ring substituted with fluorophenyl and trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[4-(4-Fluorophenyl)-6-(trifluoromethyl)-pyrimidin-2-yl]thio}propanoic acid typically involves a series of stepwise reactions
Pyrimidine Core Formation: : Initially, the pyrimidine ring is synthesized using a condensation reaction between appropriate aldehydes and ketones.
Substitution with Fluorophenyl and Trifluoromethyl Groups: : Next, halogenation followed by nucleophilic substitution introduces the fluorophenyl and trifluoromethyl substituents on the pyrimidine ring.
Thio-Functionalization: : Thiolates or other sulfur-containing agents are then reacted to form the thio group, completing the synthesis with propanoic acid functionalization.
Industrial Production Methods: For large-scale industrial production, optimizing reaction conditions such as temperature, pressure, solvent selection, and catalyst use is essential. Continuous flow reactors and automated synthesizers may be employed to achieve high yields and product purity.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo a variety of chemical reactions:
Oxidation: : Can be oxidized to form sulfoxides or sulfones under specific conditions using reagents like hydrogen peroxide.
Reduction: : Reduction reactions can lead to the loss of certain functional groups or change in oxidation state using reducing agents such as sodium borohydride.
Substitution: : Undergoes substitution reactions, particularly nucleophilic substitutions, replacing fluorine or thio groups with other substituents.
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: : Sodium borohydride, lithium aluminum hydride
Nucleophiles: : Grignard reagents, organolithium compounds
Sulfoxides and Sulfones: : Resulting from oxidation
De-fluorinated Compounds: : Resulting from reduction or nucleophilic substitution
Aplicaciones Científicas De Investigación
Chemistry: This compound serves as a valuable intermediate in the synthesis of various pharmaceutical agents and complex organic molecules.
Biology: In biology, it may be used as a probe to study biochemical pathways involving sulfur-containing compounds.
Industry: May find uses in creating advanced materials, including polymers and catalysts, where specific structural and functional attributes are required.
Mecanismo De Acción
The compound exerts its effects by interacting with specific molecular targets, often enzymes or receptors, modulating their activity. Its fluorophenyl and trifluoromethyl groups can enhance binding affinity and specificity, while the thio group may be involved in redox reactions or forming covalent bonds with targets.
Comparación Con Compuestos Similares
Similar Compounds:
2-{[4-(4-Methylphenyl)-6-(trifluoromethyl)-pyrimidin-2-yl]thio}propanoic acid
2-{[4-(4-Chlorophenyl)-6-(trifluoromethyl)-pyrimidin-2-yl]thio}propanoic acid
Fluorine Substitution: : Enhances the compound's stability and bioavailability.
Trifluoromethyl Group: : Provides a strong electron-withdrawing effect, influencing reactivity and interaction with biological targets.
Thio Group: : Key role in specific reactions, especially in biological systems involving redox mechanisms.
This compound stands out due to its unique combination of substituents, providing distinct advantages in various applications.
Propiedades
IUPAC Name |
2-[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4N2O2S/c1-7(12(21)22)23-13-19-10(6-11(20-13)14(16,17)18)8-2-4-9(15)5-3-8/h2-7H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJSPJFPEEQZYCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SC1=NC(=CC(=N1)C(F)(F)F)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{4-[(3,4-dimethylphenyl)sulfanyl]phenyl}-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2960988.png)
![N'-[(2-hydroxynaphthalen-1-yl)methylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2960993.png)
![Tert-butyl N-[6-[bromo(difluoro)methyl]pyridin-3-yl]carbamate](/img/structure/B2960996.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-methyl-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2960999.png)
![[2-[(6-Amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-ethylamino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2961000.png)
![N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2961002.png)
![3-[[(Z)-3-[4-[(4-Chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2961003.png)

![2-{[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]oxy}pyrazine](/img/structure/B2961005.png)
![N-Methyl-4-{[4-(methylcarbamoyl)phenyl]disulfanyl}benzamide](/img/structure/B2961007.png)

![1-[4-(propan-2-yloxy)benzoyl]-4-(thiolan-3-yl)-1,4-diazepane](/img/structure/B2961009.png)

